

Linzagolix Choline: A Deep Dive into its Molecular Framework and Therapeutic Action

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Compound of Interest		
Compound Name:	Linzagolix	
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This technical whitepaper provides an in-depth analysis of **Linzagolix** choline, a novel, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. Developed for the management of sex-hormone-dependent conditions, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the molecule's structure, physicochemical properties, mechanism of action, and the experimental basis for its clinical application.

Molecular Structure and Identification

Linzagolix is a small molecule antagonist of the GnRH receptor.[1] The active moiety is formulated as a choline salt, **Linzagolix** choline, to enhance its solubility and oral bioavailability.[2] This strategic formulation is crucial for its development as a stable, orally administered therapeutic agent.



Identifier	Value
Drug Name	Linzagolix choline
Synonyms	OBE2109 choline, KLH-2109 choline[3]
CAS Number	1321816-57-2
Molecular Formula	C27H28F3N3O8S
Molecular Weight	611.59 g/mol
IUPAC Name	2-hydroxy-N,N,N-trimethylethan-1-aminium 3-(5- ((2,3-difluoro-6-methoxybenzyl)oxy)-2-fluoro-4- methoxyphenyl)-2,4-dioxo-1,2,3,4- tetrahydrothieno[3,4-d]pyrimidine-5-carboxylate
InChI Key	IAIVRTFCYOGNBW-UHFFFAOYSA-M

Physicochemical Properties

The choline salt formulation of **Linzagolix** is designed to optimize its properties for oral administration. Key properties are summarized below.

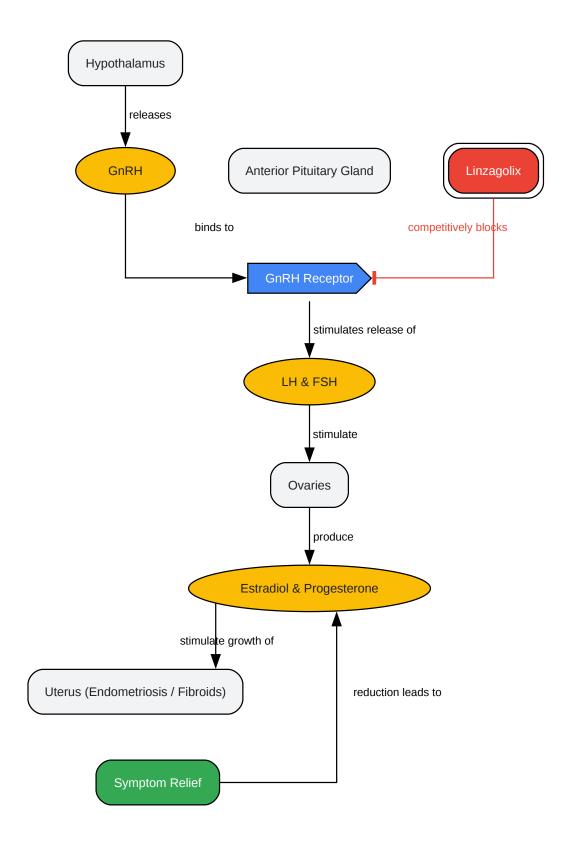
Property	Description	Source
Appearance	Solid powder	_
Solubility	Soluble in DMSO	_
Storage	Dry, dark, at 0-4°C for short term or -20°C for long term	
Half-life	Approximately 15 hours	-
Protein Binding	>99% in plasma, primarily to albumin	
Absorption	Rapidly absorbed after oral administration, with Cmax at ~2 hours	



Mechanism of Action

Linzagolix functions as a selective and competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor located in the anterior pituitary gland. Unlike GnRH agonists that cause an initial surge in gonadotropins (a "flare effect"), **Linzagolix** immediately suppresses receptor activity. This competitive inhibition blocks the endogenous GnRH signaling pathway, leading to a rapid, dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent decrease in circulating estradiol and progesterone levels forms the basis of its therapeutic effect in estrogen-dependent conditions such as uterine fibroids and endometriosis.





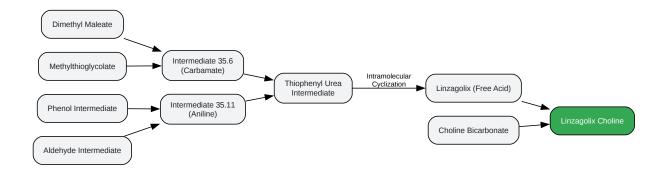
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Figure 1: Mechanism of Action of Linzagolix.



Synthesis Pathway Overview

The synthesis of **Linzagolix** can be achieved through a convergent approach involving the preparation of two key intermediates, which are then combined to form the core structure. The final step involves treatment with choline bicarbonate to yield the choline salt.



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Figure 2: Convergent Synthesis Pathway for Linzagolix Choline.

Clinical Efficacy and Safety Data

Linzagolix has been extensively studied in Phase III clinical trials, primarily the PRIMROSE 1 & 2 studies for uterine fibroids and the EDELWEISS 3 study for endometriosis-associated pain. These trials have demonstrated its efficacy in reducing symptoms in a dose-dependent manner.

Efficacy in Uterine Fibroids (PRIMROSE 1 & 2)

The primary endpoint in the PRIMROSE trials was the responder rate, defined as menstrual blood loss (MBL) of \leq 80 mL and a \geq 50% reduction from baseline at 24 weeks.

Table 1: Responder Rates in PRIMROSE 1 & 2 Trials at 24 Weeks



Treatment Group	PRIMROSE 1 Responder Rate (%)	PRIMROSE 2 Responder Rate (%)	Pooled Responder Rate (%)
Placebo	35.0	29.4	-
100 mg Linzagolix	56.4	56.7	56.6
100 mg Linzagolix + ABT*	66.4	77.2	-
200 mg Linzagolix	71.4	77.7	-
200 mg Linzagolix + ABT*	75.5	93.9	84.7

^{*}ABT (Add-back therapy): 1 mg estradiol / 0.5 mg norethisterone acetate. Sources:

Efficacy in Endometriosis (EDELWEISS 3)

The EDELWEISS 3 trial evaluated the reduction in dysmenorrhea (DYS) and non-menstrual pelvic pain (NMPP) as co-primary endpoints.

Table 2: Responder Rates for Pain Reduction in EDELWEISS 3 Trial at 3 Months

Treatment Group	DYS Responder Rate (%)	NMPP Responder Rate (%)
Placebo	23.5	30.9
75 mg Linzagolix	44.0	- (Not Statistically Significant)
200 mg Linzagolix + ABT*	72.9	47.3

^{*}ABT (Add-back therapy): 1.0 mg estradiol / 0.5 mg norethisterone acetate. Sources:

Safety Profile: Bone Mineral Density (BMD)

A key safety consideration for GnRH antagonists is the potential for bone mineral density loss due to hypoestrogenism. The change in BMD was a critical safety endpoint in clinical trials.



Table 3: Mean Percentage Change in Lumbar Spine BMD at 24 Weeks

Study	Treatment Group	Mean BMD Change (%)
EDELWEISS 1	50 mg Linzagolix	< -1.0
EDELWEISS 1	75 mg Linzagolix	< -1.0
EDELWEISS 1	200 mg Linzagolix	-2.6
PRIMROSE (Pooled)	100 mg Linzagolix	-2.0 to -2.1
PRIMROSE (Pooled)	100 mg Linzagolix + ABT	-0.8 to -1.4
PRIMROSE (Pooled)	200 mg Linzagolix + ABT	-0.8 to -1.4

Sources:

The most commonly reported adverse events in clinical trials were headache and hot flushes.

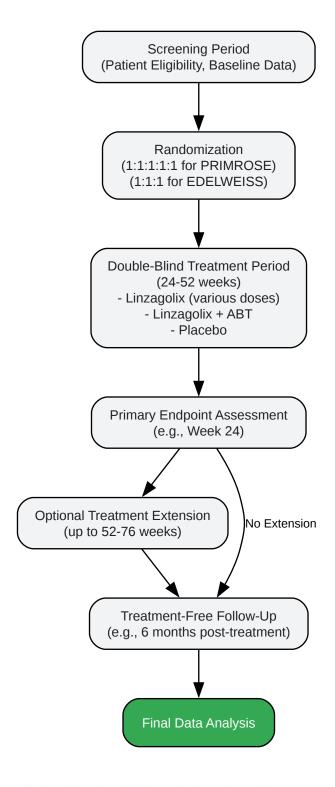
Experimental Protocols

The clinical development program for **Linzagolix** employed rigorous methodologies to assess its efficacy and safety.

Clinical Trial Design Workflow

The Phase III trials (PRIMROSE and EDELWEISS) followed a similar, robust design.





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Figure 3: Generalized Phase III Clinical Trial Workflow for Linzagolix.

Quantification of Menstrual Blood Loss (MBL)

Method: Alkaline Hematin Method.



Protocol: In the PRIMROSE trials, participants were provided with all necessary sanitary
products. Used products were collected, and the blood loss was quantified centrally using
the validated alkaline hematin method, which extracts blood from the products and measures
hemoglobin concentration spectrophotometrically. A response was defined as MBL ≤ 80 mL
and a ≥50% reduction from baseline.

Assessment of Endometriosis-Associated Pain

- Method: Daily Electronic Diary with a Verbal Rating Scale (VRS).
- Protocol: In the EDELWEISS 3 trial, subjects rated the severity of dysmenorrhea and nonmenstrual pelvic pain daily. A response was defined as a clinically meaningful reduction in pain scores from baseline.

Bone Mineral Density (BMD) Assessment

- Method: Dual-Energy X-ray Absorptiometry (DXA) scan.
- Protocol: BMD of the lumbar spine (L1-L4), total hip, and femoral neck was measured at baseline and at specified intervals (e.g., 24 and 52 weeks). Centralized reading and quality control of the DXA scans were implemented to ensure consistency across study sites.

Pharmacokinetic Analysis

- Method: While specific protocols for Linzagolix are proprietary, the standard industry
 method for quantifying small molecule drugs like GnRH antagonists in plasma is UltraPerformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
- Anticipated Protocol: This would involve protein precipitation from plasma samples, followed by chromatographic separation on a C18 column and detection using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This technique allows for highly sensitive and specific quantification of the drug concentration over time to determine key pharmacokinetic parameters.

Conclusion

Linzagolix choline is a potent and selective oral GnRH receptor antagonist that has demonstrated significant efficacy in treating the symptoms of uterine fibroids and



endometriosis. Its mechanism of action provides a rapid and dose-dependent suppression of the hypothalamic-pituitary-gonadal axis. The clinical development program, underpinned by robust experimental protocols, has established a favorable benefit-risk profile, with options for different dosing regimens, including co-administration with add-back therapy to mitigate hypoestrogenic side effects like bone mineral density loss. This comprehensive data package supports **Linzagolix** choline as a significant therapeutic option for women suffering from these common and often debilitating conditions.

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